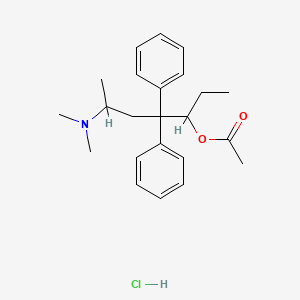

Methadyl acetate hydrochloride

Description

Methadyl acetate hydrochloride (MAH), chemically designated as [(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate hydrochloride, is a synthetic opioid agonist used primarily in the maintenance treatment of opioid dependence . It is the hydrochloride salt of levomethadyl acetate (LAAM), a long-acting derivative of methadone. MAH is metabolized in the liver to active metabolites, including nor-LAAM and dinor-LAAM, which contribute to its prolonged duration of action (48–72 hours) compared to methadone (24–36 hours) .

MAH’s pharmacological profile allows for thrice-weekly dosing, reducing the burden of daily clinic visits for patients . Its efficacy and safety have been validated in multiple clinical trials, including a Veterans Administration (VA) cooperative study involving 430 heroin addicts, where MAH demonstrated comparable safety and superior retention rates to high-dose methadone (100 mg/day) .

Properties

IUPAC Name |

[6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBPQRGCVJOTNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959615 | |

| Record name | 6-(Dimethylamino)-4,4-diphenylheptan-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38821-43-1 | |

| Record name | 6-(Dimethylamino)-4,4-diphenylheptan-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHADYL ACETATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZD9WAO92T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methadyl acetate hydrochloride is synthesized through a series of chemical reactions involving the acetylation of methadone. The process typically involves the reaction of methadone with acetic anhydride in the presence of a catalyst to form methadyl acetate. The resulting compound is then treated with hydrochloric acid to produce methadyl acetate hydrochloride .

Industrial Production Methods

Industrial production of methadyl acetate hydrochloride follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methadyl acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction reactions can convert methadyl acetate hydrochloride into its corresponding alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions include various derivatives of methadyl acetate hydrochloride, such as ketones, aldehydes, and alcohols .

Scientific Research Applications

Methadyl acetate hydrochloride has several scientific research applications:

Mechanism of Action

Methadyl acetate hydrochloride exerts its effects primarily through its action as a mu-type opioid receptor agonist. By binding to these receptors, it mimics the effects of endogenous opioids, leading to analgesia and euphoria. This mechanism helps in reducing withdrawal symptoms and opioid use in patients with narcotic dependence .

Comparison with Similar Compounds

Methadone Hydrochloride

Chemical and Pharmacological Differences

Clinical Efficacy

- Dosing Frequency : Methadone requires daily administration, while MAH is administered thrice weekly (e.g., 80 mg on Monday, Wednesday, and Friday) .

- Retention Rates : In the VA study, MAH and high-dose methadone (100 mg/day) had similar 40-week retention rates (~70%), both outperforming low-dose methadone (50 mg/day, ~50%) .

- Illicit Drug Use : Patients on MAH had significantly fewer opioid-positive urine tests (35%) than those on low-dose methadone (55%) and marginally better outcomes than high-dose methadone (38%) .

Levomethadyl Acetate (LAAM)

LAAM is the non-salt form of MAH and shares its pharmacokinetic properties. Studies indicate equivalence in efficacy between LAAM and MAH, with both requiring thrice-weekly dosing .

Buprenorphine

Key Differences

- Mechanism: Buprenorphine is a partial agonist, whereas MAH is a full μ-opioid receptor agonist.

- Safety: Buprenorphine has a lower risk of respiratory depression but may be less effective in patients with high opioid tolerance.

- Dosing: Buprenorphine is administered daily or as a weekly implant, offering flexibility but lacking MAH’s extended metabolite-driven duration .

Data Tables

Table 1: Comparative Pharmacokinetics

| Parameter | Methadyl Acetate Hydrochloride | Methadone Hydrochloride | Buprenorphine |

|---|---|---|---|

| Half-Life (Parent) | 2–4 hours | 15–60 hours | 24–60 hours |

| Active Metabolites | Nor-LAAM (48–72 hours) | None | Norbuprenorphine (24–48 hours) |

| Dosing Frequency | Thrice weekly | Daily | Daily/Weekly |

Table 2: Clinical Outcomes in Opioid Maintenance Therapy (VA Study)

| Metric | MAH (80 mg thrice weekly) | Methadone (100 mg/day) | Methadone (50 mg/day) |

|---|---|---|---|

| Retention Rate (40 weeks) | 70% | 68% | 50% |

| Opioid-Positive Urine Tests | 35% | 38% | 55% |

| Program Attendance | 85% | 82% | 70% |

Research Findings and Controversies

- Long-Acting Advantage: MAH’s thrice-weekly regimen improves patient compliance and reduces clinic resource utilization .

- Transition to Methadone : Patients stabilized on MAH can be transitioned to methadone without withdrawal symptoms, though abrupt dose reductions may trigger illicit drug use .

Q & A

Q. What is the pharmacological role of Methadyl acetate hydrochloride in opioid addiction research, and how are its clinical effects experimentally evaluated?

Methadyl acetate hydrochloride (a Schedule I opiate ) is studied as a long-acting opioid agonist for addiction management. A foundational experimental design involves randomized controlled trials comparing its efficacy to methadone. For example, patients stabilized on methadone can be transitioned to Methadyl acetate hydrochloride on weekends while maintaining methadone on weekdays, with outcomes measured via withdrawal symptom scales, clinic attendance, and blinded clinical observations . Key parameters include dose equivalence ratios (e.g., 1.2:1 methadone-to-Methadyl acetate) and metabolic stability assessments.

Q. How is Methadyl acetate hydrochloride chemically identified and differentiated from structurally similar opioids like acetylmethadol or LAAM?

Structural identification relies on spectroscopic data (e.g., NMR, FT-IR) and chromatographic purity (>98% by HPLC). The compound is distinguished by its molecular formula (C22H30ClN2O2) and hydrochloride salt formation . Regulatory differentiation requires cross-referencing CAS Registry Numbers (e.g., 509-74-0 for Methadyl acetate hydrochloride vs. LAAM variants) and verifying nomenclature inconsistencies in literature .

Advanced Research Questions

Q. What are the key analytical challenges in quantifying Methadyl acetate hydrochloride in biological matrices, and how are they methodologically addressed?

Challenges include its instability in solution (requiring storage at -20°C ) and low plasma concentrations due to prolonged half-life. Researchers use LC-MS/MS with deuterated internal standards (e.g., d3-Methadyl acetate) to improve sensitivity. Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges enhances recovery from complex matrices. Method validation must account for metabolite interference (e.g., noracymethadol ) and matrix effects in opioid-tolerant patients .

Q. How do in vivo and in vitro models differ in evaluating the efficacy and safety of Methadyl acetate hydrochloride for addiction therapy?

In vitro models (e.g., μ-opioid receptor binding assays) prioritize IC50 values and selectivity over δ/κ receptors . In vivo models require chronic dosing in opioid-dependent rodents or primates to assess withdrawal suppression and respiratory depression. Contradictions arise when in vitro receptor affinity does not predict in vivo duration of action, necessitating pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile disparities .

Q. What methodological approaches resolve contradictions in reported metabolic pathways of Methadyl acetate hydrochloride?

Discrepancies in metabolic studies (e.g., CYP3A4 vs. CYP2B6 dominance) are addressed using:

- Recombinant enzyme assays to isolate specific CYP contributions.

- Stable isotope tracers (e.g., <sup>13</sup>C-labeled Methadyl acetate) to track metabolite formation.

- Population pharmacokinetics to identify genetic polymorphisms (e.g., CYP2B6*6 allele) affecting interpatient variability .

Methodological Guidelines

- Handling and Storage : Use airtight containers under inert gas (N2), store at -20°C for long-term stability, and avoid repeated freeze-thaw cycles .

- Analytical Cross-Validation : Compare results across LC-MS, GC-MS, and immunoassays to mitigate false positives/negatives in urine drug screens .

- Ethical Compliance : Adhere to Schedule I substance regulations (DEA) and obtain institutional approvals for human studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.